molecular formula C22H21Cl2N3O3 B610004 PF-06726304

PF-06726304

カタログ番号: B610004
分子量: 446.3 g/mol
InChIキー: PDKDOPJQPKXNCT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PF-06726304は、ヒストンメチルトランスフェラーゼであるEZH2(エンスハンサー・オブ・ゼステ・ホモログ2)の強力かつ選択的な阻害剤です。 この化合物は、野生型および変異型のEZH2の両方を阻害することにより、顕著な抗腫瘍活性を示しており、がん治療のための有望な候補となっています .

科学的研究の応用

Inhibition of Tumor Growth

PF-06726304 has been extensively studied for its ability to inhibit tumor growth in various cancer models. For example:

  • In xenograft models using Karpas-422 cells (a non-Hodgkin lymphoma cell line), this compound significantly reduced tumor growth and intratumoral levels of H3K27me3, a marker of EZH2 activity .

Impact on Cancer Stem Cells

Recent studies have demonstrated that this compound can affect the population of cancer stem cells (CSCs):

  • In soft tissue sarcoma models, treatment with this compound decreased the abundance of Aldefluor bright cells, indicating a reduction in CSCs . This suggests potential for this compound in targeting the more resistant cancer cell populations that contribute to tumor recurrence.

Combination Therapies

This compound is being investigated in combination with other therapeutic agents:

  • A study highlighted its use alongside CDK4/6 inhibitors and MEK inhibitors for enhanced anti-tumor efficacy . This combinatorial approach aims to overcome resistance mechanisms commonly observed in cancer treatments.

Epigenetic Research Applications

This compound's role as an epigenetic modifier extends beyond cancer:

  • Lipid Metabolism Studies:
    • Research using zebrafish models indicated that exposure to this compound led to increased lipid accumulation and altered chromatin accessibility at loci associated with metabolic pathways . This finding underscores its potential use in studying metabolic diseases linked to epigenetic changes.

Data Tables

Application AreaDescriptionKey Findings
Cancer Growth InhibitionInhibits tumor growth in xenograft modelsSignificant reduction in tumor size
Cancer Stem Cell TargetingReduces CSC population in soft tissue sarcomasDecreased Aldefluor bright cell abundance
Combination TherapyUsed with CDK4/6 and MEK inhibitorsEnhanced efficacy against resistant tumors
Metabolic ResearchInvestigates effects on lipid metabolismIncreased lipid accumulation in zebrafish

Case Study 1: Non-Hodgkin Lymphoma

In a preclinical study involving Karpas-422 xenograft models:

  • Objective: To evaluate the anti-tumor effects of this compound.
  • Outcome: Treatment resulted in significant tumor size reduction and decreased levels of H3K27me3, indicating effective EZH2 inhibition.

Case Study 2: Soft Tissue Sarcoma

A study assessing the impact on CSCs:

  • Objective: To determine the effect of this compound on Aldefluor bright cells.
  • Outcome: The treatment led to a significant decrease in the CSC population, suggesting potential for improving treatment outcomes by targeting resistant cell types.

作用機序

PF-06726304は、EZH2のメチルトランスフェラーゼ活性を競合的に阻害することで作用を発揮します。 この阻害は、遺伝子抑制に関連する重要なエピジェネティックなマーカーである、リシン27(H3K27me3)におけるヒストンH3のトリメチル化を阻止します。 この修飾をブロックすることにより、this compoundは腫瘍抑制遺伝子の発現を再活性化し、がん細胞の増殖と腫瘍の増殖を阻害します .

準備方法

PF-06726304の合成には、重要な中間体の生成とその後の特定の条件下での反応を含む、複数のステップが関与しています。 詳細な合成経路と反応条件は、機密情報であり、公表されていません。 この化合物は、塩素化、メチル化、環化を含む一連の有機反応によって合成されることが知られています .

化学反応の分析

PF-06726304は、主に次のような有機化合物の典型的な反応を起こします。

科学研究への応用

This compoundは、特に次のような分野における科学研究において幅広い用途があります。

    化学: さまざまな生化学的経路におけるEZH2の役割を研究するためのツール化合物として使用されます。

    生物学: 遺伝子発現のエピジェネティックな調節とその細胞プロセスへの影響を理解するための研究に使用されています。

    医学: 特にEZH2変異または過剰発現を伴うがんの治療における潜在的な治療効果について調査されています。

    産業: 新しいがん治療薬の開発および創薬における基準化合物として使用されています .

類似化合物との比較

PF-06726304は、EZH2阻害剤としての高い選択性と効力において独自です。 類似の化合物には次のものがあります。

これらの化合物は、EZH2活性を阻害するという共通の目標を共有していますが、化学的性質、選択性、臨床応用において異なります。

生物活性

PF-06726304, also known as this compound acetate, is a potent inhibitor of the enhancer of zeste homolog 2 (EZH2) enzyme, which plays a critical role in histone methylation and gene regulation. This compound has garnered significant interest in cancer research due to its ability to modulate epigenetic processes that are often dysregulated in malignancies.

Chemical Profile

  • Chemical Name : 5,8-Dichloro-2-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-7-(3,5-dimethyl-4-isoxazolyl)-3,4-dihydro-1(2H)-isoquinolinone acetate
  • CAS Number : 2080306-28-9
  • Purity : ≥97%
  • IC50 : 0.7 nM against EZH2 .

This compound functions as a SAM-competitive inhibitor , targeting the methyltransferase activity of EZH2. By inhibiting EZH2, this compound reduces the trimethylation of histone H3 at lysine 27 (H3K27Me3), a modification associated with transcriptional repression. This alteration can lead to the reactivation of tumor suppressor genes and the inhibition of oncogenic pathways.

In Vitro Studies

  • Cell Proliferation : this compound has been shown to inhibit the proliferation of various cancer cell lines, including Karpas-422 cells (a model for non-Hodgkin's lymphoma). The compound effectively reduces cell viability and induces apoptosis in these cells .
  • Gene Expression Modulation : Treatment with this compound results in significant changes in gene expression profiles related to cell cycle regulation, apoptosis, and metabolic pathways. For instance, exposure to this compound has been linked to altered expression levels of genes involved in lipid metabolism and adipogenesis in zebrafish models .

In Vivo Studies

In animal models, this compound demonstrates promising antitumor activity:

  • Tumor Growth Inhibition : In murine xenograft models, this compound treatment significantly halts tumor growth and decreases intratumoral levels of H3K27Me3 .
  • Epigenetic Changes : The compound leads to changes in chromatin accessibility and gene expression related to metabolic pathways, indicating its potential role in reversing epigenetic silencing associated with cancer progression .

Case Study 1: Zebrafish Model

A study utilized zebrafish embryos to investigate the effects of this compound on lipid metabolism. The embryos exposed to non-toxic concentrations exhibited increased lipid accumulation and altered chromatin states linked to metabolic pathways. Specifically, genes associated with lipid homeostasis showed differential expression post-exposure .

Parameter Control (No Treatment) This compound Treatment
Lipid AccumulationBaselineIncreased
Differential Gene ExpressionNormalAltered
Chromatin Accessibility ChangesNoneSignificant Changes

Case Study 2: Cancer Cell Lines

In vitro studies on Karpas-422 cells revealed that this compound effectively inhibits cell proliferation with an IC50 value of 0.7 nM. The compound induced apoptosis and altered cell cycle progression, further supporting its potential as a therapeutic agent in EZH2-driven malignancies .

特性

IUPAC Name

5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O3/c1-10-7-11(2)25-21(28)16(10)9-27-6-5-14-17(23)8-15(20(24)19(14)22(27)29)18-12(3)26-30-13(18)4/h7-8H,5-6,9H2,1-4H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKDOPJQPKXNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C4=C(ON=C4C)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-{[2-(benzyloxy)-4,6-dimethylpyridin-3-yl]methyl}-5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dihydroisoquinolin-1(2H)-one (253h, 400 mg, 0.75 mmol) in trifluoroacetic acid (10 mL) was stirred at 45° C. for 3 hours, then concentrated under vacuum to remove volatiles. The residue was partitioned between dichloromethane (15 mL) and saturated aqueous sodium bicarbonate solution (4×20 mL). The organic layer was washed with saturated aqueous sodium chloride solution (20 mL), dried over sodium sulfate, concentrated, and purified by silica gel chromatography (eluting with 10:1 dichloromethane/methanol) to give 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one (Example 253, 250 mg, 75% yield) as a white solid. 1H NMR (600 MHz, DMSO-17 mm) δ 11.57 (s, 1H), 7.67 (s, 1H), 5.89 (s, 1H), 4.57 (s, 2H), 3.51 (t, J=6.33 Hz, 2H), 2.95 (t, J=6.33 Hz, 2H), 2.24 (s, 3H), 2.18 (s, 3H), 2.12 (s, 3H), 2.06 (s, 3H). MS: 446 [M+1].
Name
2-{[2-(benzyloxy)-4,6-dimethylpyridin-3-yl]methyl}-5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dihydroisoquinolin-1(2H)-one
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF-06726304
Reactant of Route 2
PF-06726304
Reactant of Route 3
Reactant of Route 3
PF-06726304
Reactant of Route 4
Reactant of Route 4
PF-06726304
Reactant of Route 5
Reactant of Route 5
PF-06726304
Reactant of Route 6
PF-06726304
Customer
Q & A

Q1: How does 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one interact with its target, and what are the downstream effects?

A: While the provided abstracts lack details on the specific binding interactions, the research indicates that 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one targets the methyltransferase activity of EZH2 []. EZH2 is a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3) []. Inhibiting EZH2's methyltransferase activity can disrupt this silencing process, potentially leading to changes in gene expression and downstream cellular processes.

Q2: What is the impact of inhibiting EZH2 methyltransferase activity in zebrafish, as studied with 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one?

A: The research highlights that inhibiting EZH2's methyltransferase activity with 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one leads to enhanced lipid accumulation and alters chromatin status in zebrafish []. This suggests that EZH2 activity is involved in regulating lipid metabolism and chromatin structure in this model organism. Further investigation is needed to elucidate the precise mechanisms and potential implications for human health and disease.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。